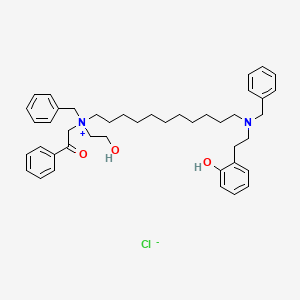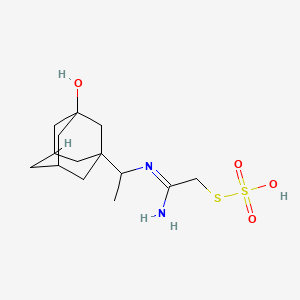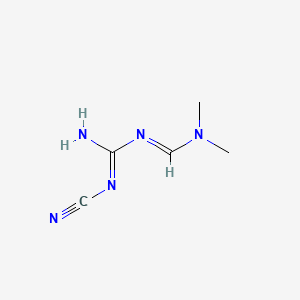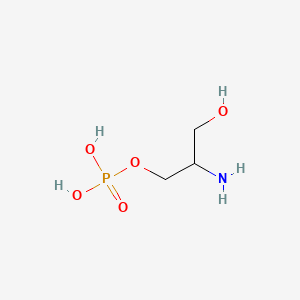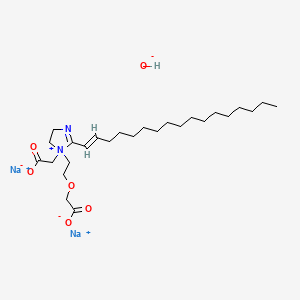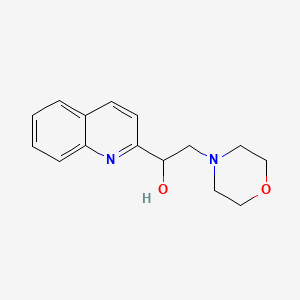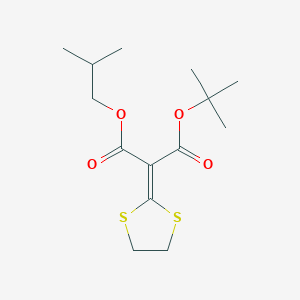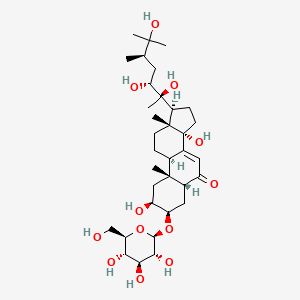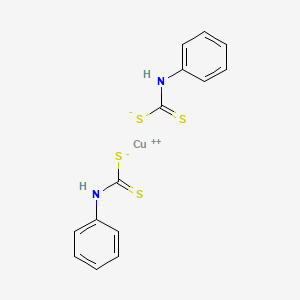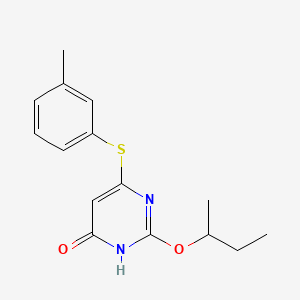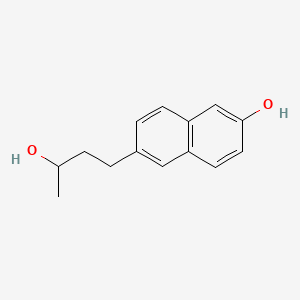
6-Hydroxy-alpha-methyl-2-naphthalenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-alpha-methyl-2-naphthalenepropanol is a chemical compound with the molecular formula C14H16O2 It is characterized by a naphthalene ring structure with a hydroxyl group and a methyl group attached to the alpha position of the propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Hydroxylation: Introduction of the hydroxyl group at the 6th position of the naphthalene ring.
Methylation: Addition of a methyl group at the alpha position of the propanol side chain.
Propanol Addition: Attachment of the propanol side chain to the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and specific reaction conditions such as temperature and pressure are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxygenated product.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Deoxygenated naphthalene derivatives.
Substitution Products: Halogenated or alkylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-alpha-methyl-2-naphthalenepropanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-alpha-methyl-2-naphthalenepropanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenepropanol: Similar structure but lacks the hydroxyl group at the 6th position.
2-Naphthol: Contains a hydroxyl group but lacks the propanol side chain.
6-Methoxy-alpha-methyl-2-naphthalenepropanol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 6-Hydroxy-alpha-methyl-2-naphthalenepropanol is unique due to the presence of both the hydroxyl group and the methyl group on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
91488-20-9 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
6-(3-hydroxybutyl)naphthalen-2-ol |
InChI |
InChI=1S/C14H16O2/c1-10(15)2-3-11-4-5-13-9-14(16)7-6-12(13)8-11/h4-10,15-16H,2-3H2,1H3 |
InChI-Schlüssel |
ATMFTHAMCVAMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



